molecular formula C22H22N6O3S B2485081 N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-00-0

N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2485081
CAS No.: 868969-00-0
M. Wt: 450.52
InChI Key: NDOUXINVZUUIEF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N6O3S and its molecular weight is 450.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Assessment

Synthesis Techniques : A variety of synthesis methods have been developed to create complex heterocyclic compounds, including the use of fused heterocyclic 1,2,4-triazoles and the exploration of oxadiazole and pyridazine derivatives. For example, the synthesis of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle demonstrates the versatility and complexity of constructing these molecules, which are significant due to their interesting biological properties (Karpina et al., 2019).

Biological and Pharmacological Properties : These compounds are researched for their potential biological activities. For instance, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide as PI3Ks inhibitors highlights the ongoing effort to develop anticancer agents with reduced toxicity and enhanced efficacy (Wang et al., 2015). This indicates a significant interest in harnessing these compounds for therapeutic applications, especially in targeting specific pathways involved in cancer progression.

Potential Applications in Medicinal Chemistry

Anticancer and Antiproliferative Activities : The research on these compounds extends to their antiproliferative activity against various cancer cell lines, demonstrating their potential as anticancer agents. For example, the study on the synthesis and antiproliferative activity of 2-(([1,2,4]triazolo[4,3-b]- pyridazin-6-yloxy)methyl)-2,4-dimethyl-3,4-dihydro-2Hbenzo[b][1,4]oxazine derivatives shows promise in inhibiting the proliferation of endothelial and tumor cells, indicating potential therapeutic applications (Ilić et al., 2011).

Antioxidant Abilities : Additionally, these compounds have been studied for their antioxidant capabilities, which is crucial for mitigating oxidative stress-related diseases. The synthesis and antioxidant ability of some new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl) derivatives bearing 2,6-Dimethoxy-4-(methoxymethyl)Phenol Moiety revealed significant antioxidant activity, suggesting their potential use in managing diseases associated with oxidative stress (Shakir et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body. The presence of multiple heterocyclic rings and an amide group suggests that it could potentially interact with a variety of biological targets .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in cell cultures and animal models, followed by clinical trials in humans .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3S/c1-30-17-6-5-15(12-18(17)31-2)9-11-24-20(29)14-32-21-8-7-19-25-26-22(28(19)27-21)16-4-3-10-23-13-16/h3-8,10,12-13H,9,11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUXINVZUUIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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